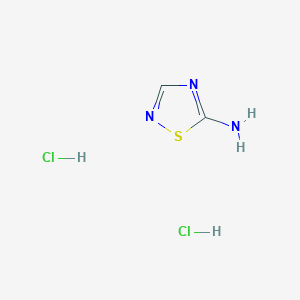

1,2,4-Thiadiazol-5-amine dihydrochloride

Description

Properties

IUPAC Name |

1,2,4-thiadiazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S.2ClH/c3-2-4-1-5-6-2;;/h1H,(H2,3,4,5);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMAFJPPVXFQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

An In-depth Technical Guide to the Core Basic Properties of 1,2,4-Thiadiazol-5-amine Dihydrochloride

The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and structural rigidity have made it a valuable component in a wide array of biologically active compounds, ranging from antibiotics to anticancer agents.[3][4] Within this important class of molecules, 1,2,4-Thiadiazol-5-amine emerges as a critical synthetic building block. Its utility is significantly enhanced when supplied as a dihydrochloride salt, a form that improves stability and aqueous solubility, facilitating its use in various research and development applications.

This guide provides a comprehensive technical overview of the fundamental basic properties of 1,2,4-Thiadiazol-5-amine dihydrochloride. A thorough understanding of its basicity, protonation behavior, and physicochemical characteristics is paramount for researchers and drug development professionals. These properties govern the molecule's solubility, reactivity, and pharmacokinetic profile, and are crucial for its effective handling, formulation, and rational application in the synthesis of novel therapeutic agents.

Section 1: Molecular Profile and Physicochemical Characteristics

1,2,4-Thiadiazol-5-amine is an aromatic heterocycle featuring two ring nitrogen atoms and an exocyclic primary amine. The dihydrochloride salt form indicates that two of its basic centers are protonated. This structural arrangement directly influences its physical and chemical behavior.

Chemical Structure

-

Free Base: 1,2,4-Thiadiazol-5-amine

-

Dihydrochloride Salt: 1,2,4-Thiadiazol-5-amine dihydrochloride

Table 1: Core Physicochemical Properties of 1,2,4-Thiadiazol-5-amine

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃N₃S | [5][6] |

| Molecular Weight | 101.13 g/mol | [5][6] |

| CAS Number | 7552-07-0 | [5][6] |

| Appearance | Solid | [7] |

| Topological Polar Surface Area | 80 Ų | [5] |

| Hydrogen Bond Donors | 1 (in free base) | [5][6] |

| Hydrogen Bond Acceptors | 4 (in free base) | [5][6] |

| Storage Conditions | 4°C, protect from light | [6] |

Section 2: The Essence of Basicity: Protonation Equilibria and pKa

The basicity of 1,2,4-Thiadiazol-5-amine is defined by the availability of lone-pair electrons on its three nitrogen atoms, each a potential site for protonation. The dihydrochloride salt form confirms the molecule's capacity to accept at least two protons. The specific sites of protonation are dictated by the relative basicity of each nitrogen atom, which is influenced by resonance and inductive effects within the aromatic ring.

The three potential protonation sites are:

-

The Exocyclic Amine Nitrogen (C5-NH₂): Generally the most basic site. The lone pair is localized and not significantly involved in the ring's aromaticity.

-

The Ring Nitrogen at position 4 (N-4): This nitrogen's lone pair is part of the aromatic system, making it less basic than the exocyclic amine but still available for protonation.

-

The Ring Nitrogen at position 2 (N-2): This nitrogen is adjacent to the electron-withdrawing sulfur atom, which reduces its basicity compared to N-4.

The formation of a dihydrochloride salt strongly implies that the most basic sites, the exocyclic amine and the N-4 ring nitrogen, are the ones protonated.

Caption: Workflow for pKa determination by potentiometric titration.

Corroborative Analytical Methods

-

UV-Vis Spectroscopy: The electronic transitions within the molecule are sensitive to its protonation state. By recording UV-Vis spectra across a range of pH values, the shifts in the absorption maxima (λ_max) can be analyzed using the Henderson-Hasselbalch equation to calculate pKa values. This method provides a self-validating system when used in conjunction with titration.

-

NMR Spectroscopy: Similar to UV-Vis, the chemical shifts of protons near the nitrogen atoms are dependent on the protonation state. ¹H-NMR spectra are recorded in buffered solutions of varying pH. The resulting shifts can be plotted against pH to determine the pKa.

-

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict the most stable sites of protonation and provide theoretical pKa values. These predictions serve as an authoritative grounding to support and interpret experimental findings.

Section 4: Implications for Reactivity, Stability, and Drug Development

The basic properties of 1,2,4-Thiadiazol-5-amine dihydrochloride are not merely academic; they have profound practical consequences.

Reactivity and Stability

The 1,2,4-thiadiazole ring is generally stable due to its aromatic character. [8]In the dihydrochloride salt, the protonation of the exocyclic amine and a ring nitrogen significantly alters its reactivity:

-

Nucleophilicity: The protonated amine group is no longer nucleophilic, preventing it from participating in reactions like acylation or alkylation until it is deprotonated by the addition of a base. This property can be strategically used to control reaction pathways during synthesis.

-

Stability and Handling: The salt form is typically a stable, crystalline solid that is less susceptible to degradation than the free base. This enhances its shelf-life and simplifies handling and weighing operations in a laboratory setting.

Central Role in Drug Discovery and Development

An understanding of basicity is indispensable throughout the drug development pipeline. The 1,2,4-thiadiazole scaffold is a key feature in many therapeutic agents, and its derivatives are explored for a multitude of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [3][9][10]

-

Pharmacokinetics (ADME):

-

Absorption: The charge of a molecule at the pH of the gastrointestinal tract dictates its ability to cross lipid membranes. A molecule must have a suitable balance between its charged (soluble) and uncharged (permeable) forms for effective oral absorption.

-

Distribution & Excretion: Solubility in blood plasma (pH ~7.4) and the potential for ionization in different tissues are governed by pKa, affecting how a drug is distributed throughout the body and ultimately excreted.

-

-

Target Engagement: Many enzymes and receptors have active sites containing acidic or basic amino acid residues. The ability of a drug candidate to form critical ionic bonds or hydrogen bonds with its target is often dependent on its protonation state at physiological pH. The 1,2,4-thiadiazole moiety has been identified as a potential "warhead" for targeting cysteine residues in proteins, a reaction that is influenced by the local pH environment. [4]

Conclusion

1,2,4-Thiadiazol-5-amine dihydrochloride is more than a simple chemical reagent; it is a meticulously designed building block for the advancement of medicinal chemistry. Its fundamental basic properties, characterized by the protonation of its exocyclic amine and a ring nitrogen, are central to its utility. The enhanced stability and solubility afforded by the dihydrochloride salt form make it an ideal starting material for synthesis. For the drug development professional, a deep, mechanistic understanding of its pKa and protonation behavior is not optional—it is a prerequisite for designing effective formulation strategies, predicting pharmacokinetic outcomes, and ultimately, engineering molecules with superior therapeutic potential.

References

- Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (n.d.). Thieme Chemistry.

- Thiadiazoles and Their Properties. (2021). ISRES Publishing.

- 5-Amino-1,2,4-thiadiazole. (n.d.). PubChem, National Center for Biotechnology Information.

-

Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Gali-Muhtasib, H., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Retrieved from [Link]

-

Frija, L. M. T., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. Retrieved from [Link]

-

Noolvi, M. N., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. National Institutes of Health (PMC). Retrieved from [Link]

-

Some biologically active 1,2,4-thiadiazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. (2024). ResearchGate. Retrieved from [Link]

-

Singh, R., et al. (2018). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]

-

Al-Obaidi, A., et al. (2024). Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4- Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 5-Amino-1,2,4-thiadiazole | 7552-07-0 [chemicalbook.com]

- 8. isres.org [isres.org]

- 9. mdpi.com [mdpi.com]

- 10. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Physicochemical Characteristics of 1,2,4-Thiadiazol-5-amine Dihydrochloride

Introduction

1,2,4-Thiadiazol-5-amine dihydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal and materials science research. The 1,2,4-thiadiazole core is a five-membered aromatic ring containing one sulfur and two nitrogen atoms, a scaffold known for its presence in a variety of biologically active molecules. The dihydrochloride salt form enhances the compound's aqueous solubility and stability, making it particularly suitable for use in biological assays and as a precursor in aqueous-phase reactions. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, synthesis, and handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Structure

The unique arrangement of heteroatoms in the 1,2,4-thiadiazole ring imparts specific electronic properties that are crucial for its chemical reactivity and interaction with biological targets. The dihydrochloride salt is formed by the protonation of the exocyclic amine and one of the ring nitrogen atoms.

-

Systematic Name: 1,2,4-Thiadiazol-5-amine dihydrochloride

Caption: Chemical structure of 1,2,4-Thiadiazol-5-amine dihydrochloride.

Physicochemical Characteristics

Quantitative data for 1,2,4-Thiadiazol-5-amine dihydrochloride is not extensively published. The following table includes experimental data for the parent free base, 1,2,4-Thiadiazol-5-amine (CAS: 7552-07-0), and inferred properties for the dihydrochloride salt. The salt form is expected to have a significantly higher melting point and greater solubility in polar solvents, particularly water, compared to the free base.

| Property | Value (Free Base) | Predicted Value (Dihydrochloride Salt) | Source(s) |

| Physical Form | Solid | Crystalline solid | [6] |

| Melting Point | 112-115 °C | >200 °C (Decomposition likely) | [7] |

| Boiling Point | 238.9 °C at 760 mmHg | Not applicable (decomposes) | [7] |

| Solubility | Slightly soluble in water | Highly soluble in water; soluble in methanol, DMSO | |

| pKa | -0.25 ± 0.10 (Predicted, for the ring) | Not available | [8] |

| LogP (XLogP3) | 0.4 | Significantly lower than free base due to ionic nature | [7][9] |

| Topological Polar Surface Area (TPSA) | 80 Ų | 80 Ų (based on the covalent structure) | [9] |

Synthesis and Purification

The synthesis of 1,2,4-Thiadiazol-5-amine typically involves the cyclization of a suitable precursor. A common and effective method is the oxidative cyclization of an amidinothiourea derivative. The resulting free base can then be converted to the dihydrochloride salt by treatment with hydrochloric acid.

General Synthesis Protocol

-

Step 1: Formation of the Free Base (1,2,4-Thiadiazol-5-amine). A precursor such as (E)-N'-carbamothioyl-N,N-dimethylformimidamide is reacted with an oxidizing and cyclizing agent like hydroxylamine-O-sulfonic acid in a suitable solvent, typically ethanol.[6][7] The reaction mixture is heated to facilitate the cyclization.

-

Step 2: Work-up and Isolation. After the reaction is complete, the mixture is cooled. The product can be isolated through filtration if it precipitates, or by removing the solvent under reduced pressure.

-

Step 3: Purification of the Free Base. The crude product is purified using column chromatography on silica gel to yield pure 1,2,4-Thiadiazol-5-amine.[6]

-

Step 4: Salt Formation. The purified free base is dissolved in a suitable solvent (e.g., isopropanol or ether). A solution of hydrochloric acid (typically 2 equivalents in a solvent like diethyl ether or isopropanol) is added dropwise with stirring.

-

Step 5: Isolation of Dihydrochloride Salt. The precipitated 1,2,4-Thiadiazol-5-amine dihydrochloride is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove excess acid, and dried under vacuum.

Sources

- 1. achmem.com [achmem.com]

- 2. 1,2,4-thiadiazole | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,2,4-Thiadiazol-5-amine dihydrochloride , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]

- 4. 1,2,4-Thiadiazol-5-aMine dihydrochloride, CasNo.1588440-88-3 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. parchem.com [parchem.com]

- 6. 5-Amino-1,2,4-thiadiazole | 7552-07-0 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,4-Thiadiazol-5-amine Dihydrochloride: A Privileged Scaffold in Medicinal Chemistry

Executive Summary: The 1,2,4-thiadiazole ring system is a cornerstone heterocyclic motif in modern drug discovery, prized for its metabolic stability and versatile biological activity. This technical guide provides a comprehensive overview of 1,2,4-Thiadiazol-5-amine and its dihydrochloride salt, a key building block for synthesizing advanced pharmaceutical intermediates. We will delve into its fundamental chemical and physical properties, detail a robust synthetic protocol with mechanistic insights, and explore its broad-ranging applications in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.

Core Compound Identification and Physicochemical Properties

1,2,4-Thiadiazol-5-amine dihydrochloride is the salt of the parent amine, 1,2,4-Thiadiazol-5-amine. The free base is the most commonly referenced form in literature and commercial listings. The dihydrochloride salt is formed by the protonation of the exocyclic amino group and one of the ring nitrogen atoms by two equivalents of hydrochloric acid.

Chemical Structures:

-

A) 1,2,4-Thiadiazol-5-amine (Free Base)

-

B) 1,2,4-Thiadiazol-5-amine Dihydrochloride

Physicochemical Data Summary

The following table summarizes the key properties for both the free base and its dihydrochloride salt. Data for the free base is widely published, while properties for the dihydrochloride salt are calculated based on the parent molecule.

| Property | 1,2,4-Thiadiazol-5-amine (Free Base) | 1,2,4-Thiadiazol-5-amine Dihydrochloride | Source(s) |

| CAS Number | 7552-07-0 | Not explicitly assigned; derived from 7552-07-0 | [1][2][3][4] |

| Molecular Formula | C₂H₃N₃S | C₂H₅Cl₂N₃S | [2][3][4] |

| Molecular Weight | 101.13 g/mol | 174.05 g/mol | [1][2][3] |

| Appearance | Solid, white to off-white crystalline powder | Solid (predicted) | [5] |

| Melting Point | 112-115 °C | Decomposes (expected) | [1][6] |

| Topological Polar Surface Area | 80 Ų | 80 Ų (cation) | [3][6] |

| SMILES | NC1=NC=NS1 | [NH3+]C1=NC=[S+][NH]1.Cl.Cl | [7] |

| InChIKey | VJHTZTZXOKVQRN-UHFFFAOYSA-N | VJHTZTZXOKVQRN-UHFFFAOYSA-N (Parent) | [2][3] |

Synthesis and Mechanistic Insights

The synthesis of 5-amino-1,2,4-thiadiazoles is well-established, typically involving an oxidative cyclization of a suitable precursor. This approach ensures the regioselective formation of the desired N-S bond, which is critical for the heterocycle's stability and function.

Experimental Protocol: Oxidative Cyclization Synthesis

This protocol describes a common and reliable method for synthesizing 5-amino-substituted 1,2,4-thiadiazoles, which can then be converted to the dihydrochloride salt. The method relies on the iodine-mediated oxidative cyclization of an amidinothiourea intermediate, which can be formed in situ.[8][9]

Step-by-Step Methodology:

-

Precursor Formation: To a stirred solution of an appropriate amidine hydrochloride (1.0 eq) in a suitable solvent like ethanol or DMF, add an equimolar amount of potassium thiocyanate (1.0 eq). Heat the mixture gently (e.g., 40-50 °C) for 1-2 hours to form the isothiocyanate intermediate.

-

Amidinothiourea Generation: Add a primary or secondary amine (1.1 eq) to the reaction mixture and continue stirring at a slightly elevated temperature for 2-4 hours. This step forms the key N-acyl-N'-amidinothiourea precursor.

-

Oxidative Cyclization: Cool the mixture to room temperature. Add a solution of iodine (I₂) (1.2 eq) in the same solvent dropwise. The reaction is often accompanied by the formation of a precipitate.

-

Work-up and Isolation: Stir the reaction for 12-24 hours at room temperature. Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine. The resulting solid product (the free base) is collected by filtration, washed with water and a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.

-

Salt Formation: To prepare the dihydrochloride salt, the isolated free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with two equivalents of concentrated hydrochloric acid or a solution of HCl in a non-aqueous solvent like dioxane. The resulting precipitate is filtered, washed with a non-polar solvent, and dried to yield the final product.

Causality and Rationale

-

Choice of Oxidant: Molecular iodine (I₂) is a mild and effective oxidant for this transformation.[10] It selectively activates the sulfur atom of the thiourea moiety, facilitating the intramolecular electrophilic attack by a nitrogen atom to form the crucial N-S bond.[11] Other oxidants like hydrogen peroxide or phenyliodine(III) bis(trifluoroacetate) (PIFA) can also be used.[12][13]

-

Reaction Control: The stepwise formation of the amidinothiourea precursor before the addition of the oxidant allows for a controlled cyclization, minimizing side reactions and maximizing the yield of the desired 1,2,4-thiadiazole isomer.

Workflow and Mechanism Diagrams

Caption: Synthetic workflow for 1,2,4-Thiadiazol-5-amine dihydrochloride.

Caption: Plausible mechanism for oxidative N-S bond formation.[10]

Applications in Drug Development and Medicinal Chemistry

The 1,2,4-thiadiazole scaffold is considered a "privileged structure" in medicinal chemistry.[14] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[15][16]

Role as a Bioisostere

A key reason for its utility is its function as a bioisostere for other chemical groups, such as oxadiazole, pyrimidine, or amide moieties.[17] Bioisosteric replacement allows medicinal chemists to modify a drug candidate's physicochemical properties (e.g., lipophilicity, metabolic stability, hydrogen bonding capacity) while retaining or enhancing its biological activity.[18] The 1,2,4-thiadiazole ring is metabolically robust and can form crucial hydrogen bonds, making it an attractive replacement for more labile groups like esters or amides.[16]

Therapeutic Targets and Activities

-

Anticancer: Numerous 1,2,4-thiadiazole derivatives have been developed as potent anticancer agents.[15][19] They have been shown to inhibit various targets, including aromatase (for breast cancer), receptor tyrosine kinases, and other enzymes critical for tumor growth and proliferation.[14][15]

-

Antimicrobial: The scaffold is present in several antibacterial and antifungal compounds. The first commercially successful 1,2,4-thiadiazole was the antibiotic Cefozopran.[14]

-

CNS Disorders: Derivatives have shown promise as neuroprotective agents and potential treatments for conditions like Alzheimer's disease by inhibiting enzymes such as β-secretase.[5][14]

-

Anti-inflammatory & Analgesic: The ring system is a component of molecules designed to inhibit inflammatory pathways, such as cyclooxygenase (COX) enzymes.[19]

Caption: Role of the 1,2,4-thiadiazole scaffold in drug discovery.

Safety, Handling, and Spectroscopic Data

Safety and Hazard Information

The free base, 5-Amino-1,2,4-thiadiazole, is classified as an irritant and is harmful if swallowed or inhaled.[1][3][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H332 (Harmful if inhaled).[3][6]

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).[3][6]

Spectroscopic Characterization

Characterization of the final product is crucial for confirming its identity and purity.

-

¹H NMR: A reported ¹H NMR spectrum for the free base in DMSO-d₆ shows signals at δ 7.95 (s, 2H, corresponding to the -NH₂) and δ 7.85 (s, 1H, corresponding to the C-H proton on the thiadiazole ring).[20] For the dihydrochloride salt, these peaks would be expected to shift, and the amine protons may exchange more rapidly.

-

Mass Spectrometry: The free base shows an expected [M+H]⁺ ion at m/z = 102.1.[20]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine group and C=N and C-S stretching characteristic of the heterocyclic ring.

References

- Books. (2024, July 24). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles.

-

Wisdomlib. (2024, July 23). An overview of biological activities of thiadiazole derivatives. Available from: [Link]

-

ACS Publications. (2020, April 6). Molecular Iodine-Promoted [3 + 2] Oxidative Cyclization for the Synthesis of Heteroarene-Fused[1][15] Thiadiazoles/Selenadiazoles. The Journal of Organic Chemistry. Available from: [Link]

-

NIST. 1,2,4-Thiadiazole, 5-amino-. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 5-Amino-1,2,4-thiadiazole. Available from: [Link]

-

National Institutes of Health. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. PMC. Available from: [Link]

-

National Institutes of Health. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. PMC. Available from: [Link]

-

ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles. Available from: [Link]

-

ResearchGate. (n.d.). Building 1,2,4-Thiadiazole: Ten Years of Progress. Available from: [Link]

-

MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Available from: [Link]

-

ResearchGate. (2025, August 8). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Available from: [Link]

-

Frontiers. (n.d.). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][15]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Available from: [Link]

-

National Institutes of Health. (n.d.). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][15]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. PMC. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐amino‐1,2,4‐thiadiazoles. Available from: [Link]

-

PubMed. (2022, April 22). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Available from: [Link]

-

ResearchGate. (n.d.). Bioisostere replacement to design 1,3,4‐thiadiazole from 1,3,4‐oxadiazole. Available from: [Link]

-

ResearchGate. (n.d.). The known and developed synthetic routes to 5-amino-1,2,4-thiadiazoles. Available from: [Link]

-

ResearchGate. (2025, August 6). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Available from: [Link]

-

ResearchGate. (n.d.). 1,2,4‐Oxadiazoles as thiazole bioisostere. Available from: [Link]

-

E3S Web of Conferences. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available from: [Link]

-

National Institutes of Health. (2020, May 22). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC. Available from: [Link]

-

PubMed. (2008, September 1). Syntheses and anti-depressant activity of 5-amino-1, 3, 4-thiadiazole-2-thiol imines and thiobenzyl derivatives. Available from: [Link]

-

PubMed. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available from: [Link]

Sources

- 1. 7552-07-0 Cas No. | 1,2,4-Thiadiazol-5-amine | Matrix Scientific [matrixscientific.com]

- 2. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 3. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]

- 9. Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

- 16. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5-Amino-1,2,4-thiadiazole | 7552-07-0 [chemicalbook.com]

Introduction: The Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Core Synthesis Routes for 1,2,4-Thiadiazole Derivatives

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have established it as a "privileged scaffold." This distinction arises from its frequent appearance in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The only commercially available drug featuring this core, the antibiotic Cefozopran, underscores its therapeutic potential.[1]

For researchers and drug development professionals, a deep understanding of the synthetic routes to 1,2,4-thiadiazole derivatives is paramount. The choice of synthetic strategy dictates not only the efficiency and scalability of the process but also the accessible substitution patterns, which are critical for structure-activity relationship (SAR) studies. This guide provides a detailed exploration of the principal and most field-proven methodologies for constructing the 1,2,4-thiadiazole core, focusing on the causality behind experimental choices, detailed protocols, and a comparative analysis to inform synthetic design.

Route 1: Oxidative Dimerization of Thioamides

The oxidative dimerization of thioamides is arguably the most classical and direct approach for synthesizing symmetrically substituted 3,5-dialkyl/diaryl-1,2,4-thiadiazoles.[1] The fundamental principle involves the oxidation of two thioamide molecules, which then couple and cyclize to form the stable heterocyclic ring. The choice of oxidant is the critical parameter in this synthesis, influencing reaction time, yield, and compatibility with various functional groups.

Causality and Mechanism: The reaction is initiated by the oxidation of the sulfur atom in the thioamide. This generates a reactive intermediate that is susceptible to nucleophilic attack by a second thioamide molecule. Subsequent cyclization and elimination of byproducts, such as water and sulfur-containing species, lead to the formation of the aromatic 1,2,4-thiadiazole ring. A range of oxidizing agents has been successfully employed, including hydrogen peroxide, iodine, and hypervalent iodine reagents.[1][4] More recent protocols have introduced highly efficient and milder oxidants, such as tetra(n-butyl)ammonium peroxydisulfate (TBAP), which often result in cleaner reactions and higher yields.[5]

Caption: General workflow for the oxidative dimerization of thioamides.

Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles using TBAP

This protocol is adapted from a highly efficient method utilizing tetra(n-butyl)ammonium peroxydisulfate (TBAP).[5]

-

Preparation: To a round-bottom flask, add the primary thioamide (1.0 mmol) and dry dichloromethane (CH₂Cl₂, 10 mL) under an argon atmosphere.

-

Reagent Addition: Add tetra(n-butyl)ammonium peroxydisulfate (TBAP) (812.5 mg, 1.2 mmol, 1.2 eq.).

-

Reaction: Heat the reaction mixture to 40 °C and stir for the time required for the reaction to complete (monitored by TLC, typically 12-24 hours).

-

Work-up: Once the reaction is complete, concentrate the mixture in vacuo to yield an oily residue.

-

Purification: Dissolve the residue in a minimal amount of CH₂Cl₂ (approx. 1.0 mL) and load it directly onto a silica gel column. Perform flash chromatography using an appropriate eluent (e.g., a hexane-ethyl acetate mixture) to furnish the pure 3,5-disubstituted-1,2,4-thiadiazole.[5]

Route 2: Intramolecular Cyclization of Imidoyl Thioureas

This strategy is a cornerstone for the synthesis of 5-amino-1,2,4-thiadiazole derivatives, a subclass with significant pharmacological interest. The method relies on an intramolecular oxidative S-N bond formation within an imidoyl thiourea precursor.[6] This approach offers excellent control over the substituent at the 3-position and provides a universally amino-substituted product at the 5-position.

Causality and Mechanism: The key to this transformation is the selection of an oxidant capable of facilitating the S-N bond formation without degrading the starting material. Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a particularly effective reagent for this purpose, enabling the reaction to proceed rapidly at room temperature.[2][7] The mechanism involves the activation of the sulfur atom by the hypervalent iodine reagent, followed by a nucleophilic attack from the nitrogen atom of the imidoyl group to close the five-membered ring.

Caption: Mechanism of PIFA-mediated synthesis of 5-amino-1,2,4-thiadiazoles.

Experimental Protocol: PIFA-Mediated Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles

This protocol is based on the efficient, metal-free synthesis reported by Mariappan et al.[2][6][7]

-

Preparation: In a round-bottom flask, dissolve the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 10 mL).

-

Reagent Addition: Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol, 1.1 eq.) to the solution in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically very fast, often completing within 5-10 minutes (monitor by TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extraction: Extract the product with DCM (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure 3-substituted-5-arylamino-1,2,4-thiadiazole.[7]

Route 3: One-Pot Synthesis from Nitriles and Thioamides

A significant limitation of the oxidative dimerization route is its restriction to symmetrical products. To access unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles, a different strategy is required. The iodine-mediated reaction of a nitrile and a thioamide provides an elegant one-pot solution to this challenge.[8]

Causality and Mechanism: This reaction proceeds via the iodine-mediated oxidative formation of an N–S bond. It is believed that the thioamide and iodine react to form a sulfenyl iodide intermediate. The nitrile then coordinates and, following a series of steps involving cyclization and elimination, forms the final unsymmetrical thiadiazole product. The use of a sealed tube and elevated temperature is necessary to drive the reaction to completion.

Caption: One-pot synthesis of unsymmetrical 1,2,4-thiadiazoles.

Experimental Protocol: Iodine-Mediated Synthesis from Nitriles and Thioamides

This protocol is adapted from a one-pot synthesis for 3,5-disubstituted 1,2,4-thiadiazoles.[7][8]

-

Preparation: To a sealable reaction tube, add the nitrile (1.0 mmol), the thioamide (1.2 mmol, 1.2 eq.), and iodine (I₂) (1.5 mmol, 1.5 eq.).

-

Solvent Addition: Add dichloromethane (DCM, 10 mL).

-

Reaction: Seal the tube tightly and stir the reaction mixture at 80 °C for 12 hours.

-

Work-up: After cooling the reaction to room temperature, quench it with a saturated aqueous solution of sodium thiosulfate (15 mL) to remove excess iodine.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL). Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.[7]

Comparative Analysis of Core Synthesis Routes

The selection of an appropriate synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative summary of the discussed methodologies.

| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields | Scope & Key Features |

| Oxidative Dimerization | Thioamides | TBAP, CAN, I₂, H₂O₂ | Room Temp. to 40°C | 80-95% | Produces symmetrical 3,5-disubstituted products. Simple, direct, and often high-yielding.[5][7] |

| From Imidoyl Thioureas | Imidoyl Thioureas | PIFA | Room Temp., 5-10 min | 70-90% | Produces 3-substituted-5-amino derivatives. Very fast, metal-free, and mild conditions.[2][6][7] |

| From Nitriles & Thioamides | Nitriles, Thioamides | Iodine (I₂) | DCM, 80°C, 12 h | 60-85% | Produces unsymmetrical 3,5-disubstituted products. A versatile one-pot procedure.[7][8] |

| 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C | 75-90% | Accesses diverse substitution patterns via nitrile sulfide intermediates. Requires specific precursors.[7][9] |

Conclusion and Future Perspectives

The synthesis of 1,2,4-thiadiazole derivatives is a mature field with a robust toolkit of reliable methods. The oxidative dimerization of thioamides, intramolecular cyclization of imidoyl thioureas, and one-pot reactions of nitriles with thioamides represent the core, field-proven strategies that enable access to a wide variety of symmetrical, amino-substituted, and unsymmetrical derivatives, respectively.

The future of 1,2,4-thiadiazole synthesis is moving towards greater efficiency, sustainability, and novelty. Emerging trends include the development of green chemistry protocols, such as electro-oxidative methods that avoid chemical oxidants, and reactions performed in environmentally benign solvents like water.[6] Furthermore, the application of biocatalysis, using enzymes to perform key transformations under mild conditions, represents an exciting frontier for creating these valuable scaffolds.[10] As the demand for novel, complex molecules in drug discovery continues to grow, the innovation in synthetic methodologies for privileged scaffolds like the 1,2,4-thiadiazole will remain a critical area of research.

References

-

New synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Highly efficient synthesis of 1,2,4-thiadiazoles from thioamides utilizing tetra(n-butyl)ammonium peroxydisulfate. Taylor & Francis Online. Available at: [Link]

-

Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. Available at: [Link]

-

Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. PubMed. Available at: [Link]

-

Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed. Available at: [Link]

-

Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Books.

-

Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. RSC Publishing. Available at: [Link]

-

Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of 1,2,4‐thiadiazole through thioamide dimeric annulation. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC - NIH. Available at: [Link]

-

AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. Neliti. Available at: [Link]

-

Some biologically active 1,2,4-thiadiazoles. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available at: [Link]

-

Product Class 10: 1,2,4-Thiadiazoles. Thieme. Available at: [Link]

-

Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. PMC - NIH. Available at: [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. Available at: [Link]

-

New Synthesis of 1,2,4-Thiadiazoles. LookChem. Available at: [Link]

-

Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Organic Chemistry Portal. Available at: [Link]

-

convenient synthesis of 2,3-dihydro-1,2,4-thiadiazoles, 4,5-dihydro-1,3-thiazoles, and. Semantic Scholar. Available at: [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Available at: [Link]

-

An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. PMC - NIH. Available at: [Link]

-

Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel 1,2,4-Thiadiazole Compounds in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole is a five-membered heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry due to its wide array of pharmacological activities.[1][2] This five-membered ring system, containing two nitrogen atoms and one sulfur atom, is a versatile pharmacophore present in numerous biologically active molecules.[1] Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology.[1][3][4][5] The stability of the ring, combined with its capacity for diverse substitutions at the C3 and C5 positions, allows for fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of novel 1,2,4-thiadiazole compounds, offering field-proven insights for drug development professionals.

The 1,2,4-Thiadiazole Scaffold: A Privileged Core

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery. The 1,2,4-thiadiazole ring system fits this description perfectly.[2][6] It is one of four possible isomers of thiadiazole, alongside the 1,2,3-, 1,2,5-, and 1,3,4-thiadiazole variants.[1][7] While all isomers have found applications, the 1,2,4- and 1,3,4-thiadiazole scaffolds are most prominent in medicinal chemistry due to their synthetic accessibility and broad biological activity.[7][8][9]

The significance of this scaffold lies in its:

-

Metabolic Stability: The aromatic nature of the ring imparts significant stability in vivo.[7]

-

Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors.[9]

-

Bioisosteric Potential: The thiadiazole ring can act as a bioisostere for other chemical groups, such as pyrimidine, which is a core component of nucleobases, allowing these compounds to interfere with processes like DNA replication.[7][10]

-

Tunable Physicochemical Properties: Substitutions at the C3 and C5 positions allow for the modulation of properties like lipophilicity, solubility, and electronic distribution, which are critical for pharmacokinetics and pharmacodynamics.

Synthetic Strategies for 1,2,4-Thiadiazole Core Construction

The construction of the 1,2,4-thiadiazole ring is a cornerstone of its utility. A variety of synthetic methods have been developed, ranging from classical oxidative cyclizations to modern, greener approaches.

Classical Methods: Oxidative Dimerization of Thioamides

A prevalent and traditional method involves the oxidative dimerization of thioamides. This approach is effective for creating symmetrically substituted 3,5-disubstituted 1,2,4-thiadiazoles. The causality behind this choice is the ready availability of thioamide precursors. Oxidizing agents such as hydrogen peroxide, halogens, or phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly employed to facilitate the intramolecular S-N bond formation.[1]

Modern & Greener Synthetic Approaches

In recent years, the focus has shifted towards more environmentally benign and efficient synthetic protocols.

-

Iodine-Catalyzed Reactions: Molecular iodine has been successfully used as an inexpensive and non-toxic catalyst for the oxidative cyclization of thioamides, often using oxygen from the air as the terminal oxidant and water as a green solvent.[1]

-

Metal-Free Conditions: The development of metal-free synthetic routes, such as those using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst, avoids residual metal contamination in the final active pharmaceutical ingredient (API), a critical consideration for trustworthiness and safety in drug manufacturing.[1]

-

One-Pot Reactions: Methodologies that combine multiple reaction steps into a single procedure, such as the one-pot reaction of imidates and thioureas, improve efficiency and reduce waste.[1]

The 1,2,4-Thiadiazole Pharmacophore: A Spectrum of Biological Activities

The true value of the 1,2,4-thiadiazole scaffold is realized in its broad and potent biological activities. Derivatives have been investigated across a multitude of disease models.[3]

Anticancer Activity

The 1,2,4-thiadiazole core is a recurring motif in the design of novel anticancer agents.[3][11] Its derivatives have been shown to inhibit cancer cell growth through various mechanisms.

-

Enzyme Inhibition: A notable example is the inhibition of aromatase by compounds like 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole, which is crucial in the treatment of hormone-dependent cancers.[3]

-

Cytotoxicity: Novel libraries of 1,2,4-thiadiazole-1,2,4-triazole hybrids have demonstrated potent cytotoxic activity against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range, exceeding the potency of the standard drug etoposide.[3]

-

Kinase Inhibition: Many cellular signaling pathways critical for cancer cell proliferation and survival are regulated by kinases. 1,2,4-thiadiazole derivatives are being explored as inhibitors of targets such as Akt and EGFR.[12]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. 1,2,4-thiadiazole derivatives have shown considerable promise in this area.[13][14]

-

Antibacterial: Compounds incorporating the 1,2,4-thiadiazole ring have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[3][13]

-

Antifungal: Certain sulfonamide-1,2,4-thiadiazole derivatives exhibit significant antifungal activity against various micromycetes, in some cases surpassing the efficacy of commercial fungicides like bifonazole.[13]

Neuroprotective and CNS Applications

Beyond oncology and infectious diseases, the 1,2,4-thiadiazole scaffold has been explored for its potential in treating neurodegenerative disorders.[5]

-

Neuroprotection: Some derivatives have shown neuroprotective properties, potentially offering new avenues for treating conditions like Alzheimer's disease.[4][15]

-

Anticonvulsant Activity: The scaffold has been investigated for anticonvulsant efficacy, with certain substituted derivatives showing activity in maximal electroshock (MES) tests.[1][3]

Other Therapeutic Areas

The versatility of this scaffold extends to other areas, including:

-

Anti-inflammatory: As dual inhibitors of 5-lipoxygenase and cyclooxygenase.[4]

-

Antidiabetic: As activators of glucokinase.[3]

-

Antihypertensive and Antiulcerative: Demonstrating a wide range of potential applications.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-thiadiazole compounds is highly dependent on the nature and position of the substituents on the core ring. Understanding these relationships is critical for rational drug design.

-

Influence of Substituents: In a study of anticancer 1,2,4-thiadiazole-1,2,4-triazole hybrids, it was observed that the presence of an electron-donating group (e.g., 3,4,5-trimethoxy) on an attached phenyl ring significantly enhanced cytotoxic activity against multiple cancer cell lines.[3] For instance, compound 8b with this substitution showed the highest activity, with IC₅₀ values as low as 0.10 µM against the MCF-7 breast cancer cell line.[3] This suggests that modifying the electronic properties of the peripheral groups is a key strategy for optimizing potency.

-

Positional Isomerism: The arrangement of substituents on attached aromatic rings also plays a crucial role. For example, a para-chloro substitution was found to be important for the anticonvulsant activity in one series of compounds.[1] This level of specificity underscores the importance of synthesizing and testing a diverse library of analogues to identify optimal substitution patterns.

| Compound Series | Substitution Pattern | Biological Target/Activity | Key SAR Finding | Potency (Example) |

| Thiadiazole-Triazole Hybrids | 3,4,5-trimethoxyphenyl group at C5 | Anticancer (MCF-7, A549, etc.) | Electron-donating groups significantly increase cytotoxicity.[3] | IC₅₀ = 0.10 µM (MCF-7) |

| Phenylamino-thiadiazoles | Para-chloro substitution on phenyl ring | Anticonvulsant | Halogen substitution at the para position enhances activity.[1] | Active in MES test |

| Sulfonamide-thiadiazoles | Methylpiperazine group | Antifungal | Specific amine substituents are critical for potent antifungal effects.[13] | Superior to bifonazole |

Experimental Protocols: A Self-Validating Framework

To ensure reproducibility and trustworthiness, detailed and validated protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 1,2,4-thiadiazole derivatives.

Protocol 1: Synthesis of a 3,5-Disubstituted 1,2,4-Thiadiazole

This protocol describes a general method for the synthesis of 1,2,4-thiadiazole-1,2,4-triazole derivatives, adapted from literature procedures.[3]

Objective: To synthesize a novel 1,2,4-thiadiazole derivative via acylation of a triazole-thiadiazole precursor.

Materials:

-

5-(aryl)-3-(4-(3-(aryl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazole (1.0 eq)

-

Substituted benzoyl chloride (1.0 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Dry acetonitrile (solvent)

-

Dichloromethane (DCM) for extraction

-

Water

Procedure:

-

Reaction Setup: Dissolve the triazole-thiadiazole precursor (e.g., 500 mg, 0.891 mmol) in dry acetonitrile (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: Add the substituted benzoyl chloride (1.0 eq) to the solution, followed by the addition of cesium carbonate (2.0 eq). The base (Cs₂CO₃) acts as a proton scavenger, driving the reaction forward.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature for approximately 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a small amount of water (e.g., 3 mL).

-

Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to afford the pure product.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, a standard colorimetric method for assessing cell viability and cytotoxicity.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized 1,2,4-thiadiazole compounds against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized 1,2,4-thiadiazole compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan)

-

96-well microtiter plates

-

Standard cytotoxic drug (e.g., Etoposide)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in the culture medium. Replace the old medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (standard drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.

Future Perspectives and Challenges

The 1,2,4-thiadiazole scaffold continues to be a highly promising platform for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets of highly active compounds.

-

ADMET Profiling: Early and comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to improve the translation of promising hits into clinical candidates.

-

Combinatorial Chemistry: Expanding chemical diversity through high-throughput synthesis of large libraries to explore a wider chemical space.

The primary challenge remains the optimization of lead compounds to achieve the desired balance of potency, selectivity, and drug-like properties required for a successful clinical drug. However, the rich chemical and biological landscape of 1,2,4-thiadiazoles ensures they will remain a focal point of medicinal chemistry research for the foreseeable future.

References

-

Pragathi, Y. J., Sreenivasulu, R., Veronica, D., & Raju, R. R. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. [Link]

-

Various Authors. (n.d.). Some biologically active 1,2,4-thiadiazoles. ResearchGate. [Link]

-

Kumar, A., & Sharma, S. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]

-

Gopşa, C., Tămaș, T., Oniga, O., Peptănar, I. U., Vlase, L., & Oniga, I. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [Link]

-

La Mura, E., & Sturchio, M. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals. [Link]

-

Various Authors. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. De Gruyter. [Link]

-

Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., et al. (2023). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Molecular Structure. [Link]

-

Kaur, R., & Kaur, R. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry & Biodiversity. [Link]

-

La Mura, E., & Sturchio, M. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]

-

Koval, A., Lozynskyi, A., Shtrygol', S., & Lesyk, R. (2022). AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. Neliti. [Link]

-

Sharma, S., & Singh, A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Biological & Environmental Problems & Life Sciences. [Link]

-

Er, M., Al-Salihi, S. A. A., Is, S. G., et al. (2022). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Frontiers in Chemistry. [Link]

-

Jean, M., & Fotsing, J. R. (2006). Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. Bioorganic & Medicinal Chemistry. [Link]

-

Gupton, J. T., Krolikowski, D. A., Yu, R. H., et al. (1992). New synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry. [Link]

-

Wieckowska, A., & Staczek, P. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. [Link]

-

Geronikaki, A., Lagunin, A., Hadjipavlou-Litina, D., et al. (2008). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Journal of the Chemical Society of Japan. [Link]

-

Stasiak, A., Grieb, P., & Chodkowska, A. (2014). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. Pharmacological Reports. [Link]

-

Various Authors. (n.d.). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate. [Link]

-

Zhang, Y., & Gao, Y. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link]

-

Ibraheem, H., Al-Majedy, Y., & Al-Amiery, A. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy. [Link]

-

Ullah, F., Ayub, K., Khan, A., et al. (2025). Novel thiazole-thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Wieckowska, A., & Staczek, P. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. [Link]

-

Sharma, D., & Narasimhan, B. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Martínez, A., et al. (2009). Substituted 5-IMINO-1,2,4-THIADIAZOLES that can be used to treat neurodegenerative diseases. ResearchGate. [Link]

-

Eleribi, M. M., Elabbar, F. A., & Baaiu, B. S. (2025). Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains. Acta Chimica Slovenica. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies [jstage.jst.go.jp]

- 14. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel thiazole-thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,4-Thiadiazol-5-amine Dihydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Thiadiazol-5-amine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Proper structural elucidation is fundamental to understanding their biological activity and ensuring quality control. This guide provides a comprehensive analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the characterization of 1,2,4-Thiadiazol-5-amine dihydrochloride (CAS 1588440-88-3).[3][4] Due to a scarcity of publicly available spectra for the dihydrochloride form, this document synthesizes data from the free base and related salts with foundational spectroscopic principles to present a robust, predictive, and methodological framework for researchers.

Introduction and Molecular Structure

1,2,4-Thiadiazol-5-amine is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The dihydrochloride salt is formed by the protonation of two basic sites on the molecule by hydrochloric acid. Understanding the likely sites of protonation is critical for the accurate interpretation of all subsequent spectroscopic data.

The free base possesses three nitrogen atoms that can act as proton acceptors: the exocyclic amine nitrogen (N-amino) and two ring nitrogens (N2 and N4). The exocyclic amine is typically the most basic site. The second protonation is likely to occur on one of the ring nitrogens, creating a dicationic species balanced by two chloride anions. This double protonation significantly alters the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.

Caption: Predicted protonation pathway of 1,2,4-Thiadiazol-5-amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition.

Foundational Principles & Expected Data

For a hydrochloride salt, the analysis is typically performed on the cationic species. The mass spectrum of the free base, 1,2,4-Thiadiazol-5-amine, shows a molecular ion peak (M+) corresponding to its molecular weight of approximately 101.13 g/mol .[5] In techniques like Electrospray Ionization (ESI), the dihydrochloride salt would be expected to show a prominent signal for the protonated free base [M+H]⁺ at m/z ≈ 102. Depending on the conditions, a dicationic species [M+2H]²⁺ at m/z ≈ 51.5 could also be observed. The presence of chloride can sometimes be inferred from adduct ions like [M+H+Cl]⁻ in negative ion mode or from characteristic isotopic patterns if adducts like {[M+H]+Cl}⁺ are formed.[6]

Table 1: Predicted Key Mass Spectrometry Peaks

| Ion Species | Predicted m/z | Rationale |

|---|---|---|

| [M+H]⁺ | ~102.01 | Mass of the protonated free base (C₂H₄N₃S)⁺. |

| [M]⁺ | ~101.00 | Mass of the free base radical cation (often seen in GC-MS).[5] |

| [M+2H]²⁺ | ~51.51 | Diprotonated species, observable with soft ionization techniques. |

Experimental Protocol: ESI-MS

The choice of ESI is based on its suitability for analyzing polar, salt-like compounds that are common in pharmaceutical development.[7]

-

Sample Preparation: Dissolve approximately 1 mg of 1,2,4-Thiadiazol-5-amine dihydrochloride in 1 mL of a suitable solvent system, typically a mixture of methanol and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.

-

Instrument Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 5 L/min, 300 °C) to facilitate desolvation.

-

-

Data Acquisition: Acquire spectra over a mass range of m/z 50-500.

-

Data Analysis: Identify the [M+H]⁺ peak and compare its measured m/z with the theoretical exact mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₂H₄N₃S).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a distinct "fingerprint." The protonation of amine and heterocyclic nitrogen atoms in the dihydrochloride salt leads to significant and predictable changes compared to the free base.

Foundational Principles & Spectral Interpretation

The IR spectrum of the free base, 1,2,4-Thiadiazol-5-amine, shows characteristic N-H stretching bands for a primary amine around 3400-3300 cm⁻¹.[5][8] For the dihydrochloride salt, these features are replaced by the hallmark absorptions of ammonium ions (R-NH₃⁺) and protonated ring nitrogens (>NH⁺).

-

N-H⁺ Stretching: The most prominent feature will be a very broad and strong absorption envelope, typically spanning from 3200 cm⁻¹ down to 2500 cm⁻¹.[9] This broadness is due to extensive hydrogen bonding between the protonated nitrogens and the chloride counter-ions. C-H stretching vibrations from the thiadiazole ring (~3100 cm⁻¹) may appear as small, sharp peaks superimposed on this broad envelope.[10]

-

N-H⁺ Bending: The deformation (bending) vibrations of the -NH₃⁺ group are expected to appear in the 1625-1560 cm⁻¹ region (asymmetric bend) and 1550-1500 cm⁻¹ region (symmetric bend).[9] These are typically weaker than the stretching bands.

-

Ring Vibrations: The C=N and C-S stretching vibrations of the thiadiazole ring will also be present, likely shifted compared to the free base due to the change in electronic structure upon protonation.

Table 2: Predicted IR Absorption Bands for 1,2,4-Thiadiazol-5-amine Dihydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

|---|---|---|---|

| 3200 - 2500 | Strong, Broad | N-H⁺ Stretching (-NH₃⁺ and >NH⁺) | Protonation of amine and ring nitrogen creates strong dipoles and extensive hydrogen bonding.[9] |

| ~1610 | Medium | -NH₃⁺ Asymmetric Bending | Deformation of the protonated primary amine group.[9] |

| ~1520 | Medium-Weak | -NH₃⁺ Symmetric Bending | Deformation of the protonated primary amine group. |

| 1500 - 1300 | Medium | C=N / C-N Ring Stretching | Vibrations of the heterocyclic ring framework. |

Experimental Protocol: KBr Pellet Method

This solid-state method is ideal for analyzing hydrochloride salts, which are often crystalline solids, and avoids interference from solvent peaks.

-

Sample Preparation:

-

Thoroughly dry both the sample and spectroscopic grade Potassium Bromide (KBr) in an oven to remove any residual water.

-

Grind 1-2 mg of the dihydrochloride salt with ~100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: Analyze the resulting spectrum, identifying the key functional group frequencies as outlined in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, making NMR ideal for confirming the sites of protonation.

Foundational Principles & Predicted Spectra

The double protonation in 1,2,4-Thiadiazol-5-amine dihydrochloride will cause significant downfield (deshielding) shifts for nearby protons and carbons compared to the neutral species.[11][12]

Solvent Choice: The choice of solvent is critical for amine salts. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that can dissolve many salts and, crucially, allows for the observation of exchangeable N-H protons.[11][13] In contrast, using D₂O would lead to the rapid exchange of the N-H protons with deuterium, causing their signals to disappear.[11]

Caption: General workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Ring Proton (H-3): The single proton on the thiadiazole ring is expected to be significantly deshielded due to the positive charges on the adjacent protonated nitrogens. Its signal will likely appear as a singlet in the range of δ 8.5-9.5 ppm .

-

Amine Protons (-NH₃⁺): The three protons of the protonated amine group will be deshielded and will likely appear as a broad singlet. The chemical shift of these exchangeable protons is highly dependent on concentration and residual water but is predicted to be in the range of δ 7.5-9.0 ppm .[14]

Predicted ¹³C NMR Spectrum (in DMSO-d₆): The molecule has two unique carbon atoms in the thiadiazole ring.

-

C-5 (Carbon attached to -NH₃⁺): This carbon is attached to a protonated amine and is part of a doubly protonated heterocyclic ring. It is expected to be highly deshielded, with a predicted chemical shift in the range of δ 170-180 ppm .

-

C-3 (Carbon attached to -H): This carbon is adjacent to two heteroatoms in the ring. Its chemical shift is predicted to be in the range of δ 150-160 ppm .

Table 3: Predicted NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Predicted δ (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| ¹H (Ring H-3) | 8.5 - 9.5 | Singlet | Strong deshielding from adjacent positive charges on the heterocyclic ring.[12] |

| ¹H (-NH₃⁺) | 7.5 - 9.0 | Broad Singlet | Exchangeable protons on a positively charged nitrogen.[14] |

| ¹³C (Ring C-5) | 170 - 180 | - | Attached to -NH₃⁺; significant deshielding from positive charge and heteroatoms. |

| ¹³C (Ring C-3) | 150 - 160 | - | Part of an electron-deficient aromatic system. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1,2,4-Thiadiazol-5-amine dihydrochloride.

-

Dissolve the sample in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing, although referencing to the residual solvent peak of DMSO (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) is common practice.

-

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Tune and shim the probe for the sample.

-

Set the sample temperature (e.g., 298 K).

-

-

¹H NMR Acquisition:

-

Use a standard pulse program (e.g., 'zg30').

-

Set a spectral width of ~16 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbons.

-

Set a spectral width of ~220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the residual DMSO peak or TMS.

-

Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra based on the predicted values and established chemical shift tables.

-

Conclusion: A Multi-faceted Approach to Structural Verification

The unambiguous characterization of 1,2,4-Thiadiazol-5-amine dihydrochloride relies on the synergistic integration of multiple spectroscopic techniques. Mass spectrometry confirms the molecular mass of the core structure. IR spectroscopy provides clear evidence of the protonated functional groups characteristic of a dihydrochloride salt. Finally, ¹H and ¹³C NMR spectroscopy offers definitive proof of the molecular connectivity and confirms the electronic consequences of double protonation. By combining empirical data from related compounds with a predictive, first-principles approach, this guide provides a robust framework for researchers to confidently elucidate and verify the structure of this and similar heterocyclic salts.

References

-